Cas no 1490524-10-1 (Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate)

Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate structure
1490524-10-1 structure
Product name:Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
CAS No:1490524-10-1
MF:C8H13NO3
MW:171.193722486496
MDL:MFCD21325152
CID:5617008
PubChem ID:65920722

Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS015262437
    • 1490524-10-1
    • EN300-2936309
    • prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
    • Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
    • MDL: MFCD21325152
    • Inchi: 1S/C8H13NO3/c1-3-4-12-7(10)9-5-8(2,11)6-9/h3,11H,1,4-6H2,2H3
    • InChI Key: NVGIKMGSLXVKRD-UHFFFAOYSA-N
    • SMILES: OC1(C)CN(C(=O)OCC=C)C1

Computed Properties

  • Exact Mass: 171.08954328g/mol
  • Monoisotopic Mass: 171.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 49.8Ų

Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2936309-0.1g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-2936309-10.0g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-2936309-1.0g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-2936309-2.5g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-2936309-0.05g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-2936309-0.25g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-2936309-5g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1
5g
$1572.0 2023-09-06
Enamine
EN300-2936309-10g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1
10g
$2331.0 2023-09-06
Enamine
EN300-2936309-0.5g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-2936309-5.0g
prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate
1490524-10-1 95.0%
5.0g
$1572.0 2025-03-19

Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate Related Literature

Additional information on Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate

Introduction to Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS No. 1490524-10-1)

Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate, with the CAS number 1490524-10-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic pathways. The presence of both Prop-2-enyl and 3-hydroxy-3-methylazetidine-1-carboxylate functional groups makes it a versatile building block for constructing more complex pharmacophores.

The compound's structure combines elements that are highly relevant to modern medicinal chemistry. The azetidine ring, a saturated seven-membered heterocycle, is known for its stability and ability to mimic natural amino acid structures, making it valuable in the design of peptidomimetics and enzyme inhibitors. The Prop-2-enyl side chain introduces unsaturation, which can be exploited for further functionalization or for enhancing interactions with biological targets. Additionally, the 3-hydroxy and 3-methyl substituents provide opportunities for hydrogen bonding and steric modulation, respectively.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The azetidine scaffold has been extensively studied for its role in modulating various biological processes. For instance, derivatives of azetidine have shown promise in the inhibition of enzymes such as dihydrofolate reductase (DHFR) and cyclooxygenases (COX), which are critical targets in cancer and inflammatory diseases. The compound CAS no. 1490524-10-1 represents an advanced scaffold that could be further modified to enhance its pharmacological properties.

The synthesis of Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the azetidine ring, followed by functional group interconversions to introduce the necessary substituents. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic strategies not only showcase the power of current methodologies but also underscore the importance of innovative approaches in constructing complex molecules.

The pharmacological potential of this compound has been explored through both computational modeling and experimental studies. Computational methods have been used to predict binding affinities and interactions with potential biological targets, while experimental assays have provided insights into its biochemical activity. Preliminary results suggest that Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate exhibits promising interactions with certain enzymes and receptors, warranting further investigation into its therapeutic efficacy.

In the context of drug discovery, this compound serves as a valuable intermediate for generating libraries of derivatives through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD). By systematically modifying the functional groups on the azetidine core, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This approach is particularly relevant in today's drug development landscape, where personalized medicine and targeted therapies are becoming increasingly important.

The role of Prop-2-en-1-yl 3-hydroxy-3-methylazetidine-1-carboxylate extends beyond mere intermediacy; it also represents a model system for studying reaction mechanisms and developing new synthetic methodologies. For example, understanding how different substituents influence reaction outcomes can provide insights into optimizing synthetic routes for industrial-scale production. Such knowledge is crucial for bridging the gap between academic research and practical applications in pharmaceutical manufacturing.

The compound's versatility has also been recognized in materials science applications beyond traditional pharmaceuticals. The unique structural features of Prop-2-en-ylyl 3-hydroxylyl 3-methylazetidinoylcarboxylate make it a candidate for use in polymer chemistry, where it could contribute to the development of novel materials with enhanced properties such as biodegradability or mechanical strength. This interdisciplinary approach highlights how fundamental research can lead to unexpected applications across multiple scientific domains.

Ongoing research continues to uncover new aspects of this compound's potential utility. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing our understanding and harnessing its full potential. As computational tools become more sophisticated and synthetic techniques evolve, we can expect even more innovative applications to emerge from studies on Prop-ylenyl 3-hydroxymethylazetidinoylcarboxylate.

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